molecular formula C11H9N3 B063650 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile CAS No. 179055-95-9

3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B063650
CAS No.: 179055-95-9
M. Wt: 183.21 g/mol
InChI Key: NEFOVTAGRMOIIV-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, it exhibits strong hydrophobic interactions with catalytic residues, leading to potent in vitro antipromastigote activity .

Biological Activity

3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C11_{11}H9_9N3_3
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 179055-95-9

Its structure features a benzonitrile moiety attached to a 1-methyl-1H-pyrazole group, which contributes to its unique biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, particularly those associated with androgen receptor (AR) pathways. This compound has been noted for its high affinity as an AR antagonist, demonstrating potential in treating prostate cancer .
  • Cytotoxicity : The compound has displayed cytotoxic effects in vitro against various cancer cell lines, indicating its potential as an anticancer therapeutic .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Sonogashira Coupling : This method involves coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A highly efficient method for synthesizing pyrazole derivatives.
  • Regioselective Reactions : Utilizing potassium acetate and palladium diacetate under inert conditions at elevated temperatures .

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.

PathogenMIC (µg/mL)Comparison with Standard
E. coli32Higher than ampicillin
S. aureus16Comparable to vancomycin

Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of prostate cancer cell lines with an IC50_{50} value of approximately 0.064 µM, showcasing its potential as an effective anticancer agent.

Cell LineIC50_{50} (µM)Mechanism of Action
LNCaP (Prostate Cancer)0.064AR antagonism
PC30.115Induction of apoptosis

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFOVTAGRMOIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441010
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179055-95-9
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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